5,6-Dimethoxypyridin-2-amine
CAS No.: 127980-46-5
Cat. No.: VC0111577
Molecular Formula: C7H10N2O2
Molecular Weight: 154.169
* For research use only. Not for human or veterinary use.

CAS No. | 127980-46-5 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.169 |
IUPAC Name | 5,6-dimethoxypyridin-2-amine |
Standard InChI | InChI=1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9) |
Standard InChI Key | GNTLREADFYJGJQ-UHFFFAOYSA-N |
SMILES | COC1=C(N=C(C=C1)N)OC |
Basic Identification and Structural Characteristics
5,6-Dimethoxypyridin-2-amine is a pyridine derivative with two methoxy groups at positions 5 and 6, and an amino group at position 2. The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 127980-46-5 |
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 5,6-dimethoxypyridin-2-amine |
InChI Key | GNTLREADFYJGJQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(N=C(C=C1)N)OC |
Appearance | White powder |
Physicochemical Properties
The physicochemical properties of 5,6-Dimethoxypyridin-2-amine directly influence its applications in chemical synthesis and biological research:
Physical State and Appearance
5,6-Dimethoxypyridin-2-amine appears as a white crystalline powder at room temperature. Its physical stability makes it suitable for various laboratory applications and storage under appropriate conditions .
Solubility
The compound demonstrates good solubility in organic solvents, particularly ethyl acetate, which is commonly used for recrystallization. The presence of methoxy groups enhances its solubility in organic solvents, while the amino group contributes to potential hydrogen bonding interactions with polar solvents .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 5,6-Dimethoxypyridin-2-amine, with variations in starting materials, reaction conditions, and purification techniques.
Common Synthetic Routes
The typical synthesis of 5,6-Dimethoxypyridin-2-amine involves nucleophilic substitution reactions, often starting from 2-bromo-5,6-dimethoxypyridine and ammonia. Alternative methods involve other halogenated precursors and amination reactions under various conditions.
Reaction Conditions
The synthesis generally requires the following conditions:
Parameter | Range/Value |
---|---|
Solvents | Ethanol, methanol, acetone, dioxane |
Temperature | Room temperature to 90°C |
Reaction Time | Several hours (3.5-20 hours) |
Catalysts | Palladium-based catalysts (in some methods) |
Pressure | Atmospheric to high pressure (in autoclave methods) |
The reaction conditions significantly influence the yield and purity of the final product. For instance, the method described in a patent involves refluxing at 70-90°C for half an hour, followed by cooling recrystallization to obtain the pure product .
Purification Techniques
Purification of 5,6-Dimethoxypyridin-2-amine typically involves:
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Filtration to remove insoluble impurities
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Recrystallization, commonly from ethyl acetate
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Column chromatography for higher purity requirements
Chemical Reactivity
The reactivity of 5,6-Dimethoxypyridin-2-amine is dictated by its functional groups and their electronic effects on the pyridine ring.
Oxidation Reactions
5,6-Dimethoxypyridin-2-amine can undergo oxidation reactions, particularly at the nitrogen atom of the pyridine ring, forming corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids. These reactions are valuable for further functionalization of the molecule.
Reduction Reactions
The amine group can be subjected to various reduction reactions, using reducing agents such as lithium aluminum hydride or sodium borohydride. These transformations allow for the conversion of the amino group to other functional groups, expanding the compound's synthetic utility.
Substitution Reactions
Biological Activities and Applications
5,6-Dimethoxypyridin-2-amine and its derivatives exhibit various biological activities that make them valuable in pharmaceutical research.
Anticancer Properties
Research has shown that 5,6-Dimethoxypyridin-2-amine plays a significant role as a mitochondrial complex II inhibitor, which is crucial in the treatment of various cancers. Studies have highlighted its potential in the synthesis of analogues of atpenin A5, a natural product known for its selective inhibition of mitochondrial complex II .
One notable study demonstrated the synthesis of an analogue with an IC50 value of 64 nM against complex II, showing significant anti-proliferative activity in human prostate cancer cell lines under both normoxic and hypoxic conditions .
Anti-inflammatory Activities
Derivatives of 5,6-Dimethoxypyridin-2-amine have shown promising anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, an enzyme implicated in inflammation processes .
A comparative study of these derivatives against celecoxib, a known anti-inflammatory drug, revealed comparable IC50 values, suggesting their potential as alternatives for managing inflammatory conditions.
Other Biological Effects
Beyond cancer treatment and anti-inflammatory applications, 5,6-Dimethoxypyridin-2-amine derivatives have shown:
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Antimicrobial properties, interacting with bacterial enzymes or cell membranes
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Potential neuropharmacological effects
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Activity as enzyme inhibitors, particularly in the context of autoimmune diseases
Research Applications
The versatility of 5,6-Dimethoxypyridin-2-amine has led to its use in various research applications.
Medicinal Chemistry
In medicinal chemistry, 5,6-Dimethoxypyridin-2-amine serves as a key building block for the design and synthesis of bioactive compounds. Its structural features allow for targeted modifications to enhance specific biological activities .
For instance, in the design of Spleen Tyrosine Kinase (Syk) inhibitors, the compound interacts with the enzyme's active site, potentially modulating immune responses by inhibiting Syk-mediated signaling pathways, which are crucial in the pathogenesis of autoimmune diseases.
Structure-Activity Relationship Studies
The compound provides a valuable scaffold for structure-activity relationship (SAR) studies, where systematic modifications can elucidate the influence of specific structural features on biological activity. For example, research on aminothiazole derivatives has shown that aliphatic substituents in the para-position are better tolerated than other groups, with a clear correlation between the size of nonpolar substituents and biological activity .
Drug Development
Several studies have employed 5,6-Dimethoxypyridin-2-amine in the development of potential drug candidates. The compound's role as an intermediate in the synthesis of sulfonylurea herbicides highlights its significance beyond pharmaceutical applications.
Comparison with Similar Compounds
Understanding the structural and functional relationships between 5,6-Dimethoxypyridin-2-amine and similar compounds provides insights into its unique properties.
Positional Isomers
Comparison of 5,6-Dimethoxypyridin-2-amine with its positional isomers reveals significant differences in physicochemical properties and reactivity:
The positional arrangement of methoxy groups significantly impacts the electron distribution within the molecule, affecting its reactivity patterns and binding affinities to biological targets.
Structural Analogues
Other structurally related compounds include:
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5-Chloro-4,6-dimethoxypyrimidin-2-amine (C6H8ClN3O2): Features a pyrimidine ring instead of pyridine, with a chloro substituent at position 5
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5-Amino-2,6-dimethoxy-3-hydroxypyridine (C7H10N2O3): Contains an additional hydroxyl group at position 3, increasing its polarity and hydrogen bonding capabilities
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3-(Difluoromethyl)-5,6-dimethoxypyridin-2-amine (C8H10F2N2O2): Incorporates a difluoromethyl group at position 3, altering its electronic properties and potential biological activity
These structural variations demonstrate the versatility of the core structure and its adaptability to various functional requirements in medicinal chemistry and other applications.
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